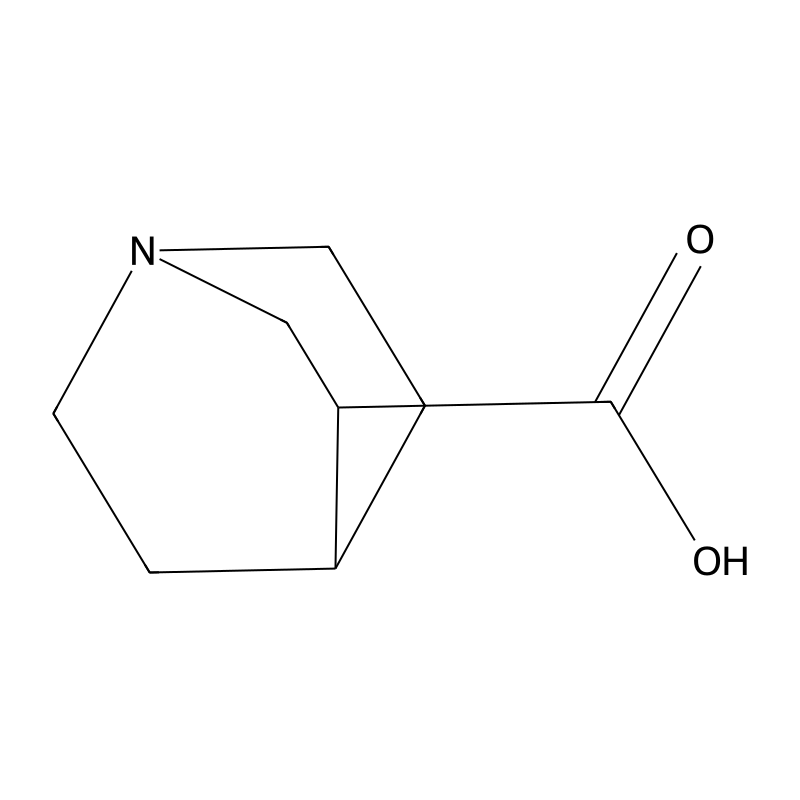

Quinuclidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Summary of the Application: Quinuclidine-3-carboxylic acid derivatives, specifically 3-amidoquinuclidine quaternary ammonium compounds (QACs), have been studied for their potential as new soft antibacterial agents .

Methods of Application: The synthesis and structure-function study of three structurally distinct series of naturally derived soft QACs were reported. The obtained 3-amidoquinuclidine QACs showed a broad range of antibacterial activities related to the hydrophobic-hydrophilic balance of the QAC structures .

Results or Outcomes: All three series yielded candidates with minimal inhibitory concentrations (MIC) in the single-digit μ M range. Time-resolved growth analysis revealed subtle differences in the antibacterial activity of the selected candidates. The versatile MIC values were recorded in different nutrient media, suggesting that the media composition may have a dramatic impact on the antibacterial potential .

Application in Drug Synthesis

Summary of the Application: Quinuclidine-3-carboxylates are widely used precursors for various derivatives at the C(1) atom (CH2OH, CHO, COOH, CN, etc.) of 3-substituted quinuclidines. They are starting compounds for the synthesis of antiallergy drugs with reduced sedative effects .

Methods of Application: The Grob method is used for the synthesis of these esters.

Results or Outcomes: The use of thionyl chloride makes it possible to avoid the formation of the dication and to accomplish dehydration through the cation II .

Application in Cholinergic System

Summary of the Application: Quinuclidine-based derivatives have been profiled as potential drugs acting in the cholinergic system .

Methods of Application: The study involved the synthesis and evaluation of bisquaternary quinuclidine derivatives .

Results or Outcomes: Two bisquaternary quinuclidine derivatives were identified as candidates worth further investigations as drugs acting in the cholinergic system .

Application in Antibacterial Agents

Application in Anticholinesterase Drugs

Methods of Application: The study involved the synthesis and evaluation of 14 N -alkyl quaternary quinuclidines as inhibitors of human AChE and BChE and analyzed their impact on cell viability to assess their safety in the context of application as potential therapeutics .

Results or Outcomes: All of the 14 tested quinuclidines inhibited both AChE and BChE in the micromolar range ( K = 0.26 − 156.2 μM). The highest inhibition potency was observed for two bisquaternary derivatives .

Application in Transannular Arylation

Summary of the Application: A quinuclidine- pyridone ligand enables the transannular γ-arylation of carboxylic acid substrates ranging from cyclopentane to cyclooctane rings .

Quinuclidine-3-carboxylic acid is a bicyclic compound characterized by a quinuclidine structure with a carboxylic acid functional group at the 3-position. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. This compound is notable for its unique bicyclic framework, which contributes to its chemical reactivity and biological properties. Quinuclidine-3-carboxylic acid is often encountered in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.

- Hydrolysis: The compound can be hydrolyzed to yield quinuclidine derivatives, which can further participate in nucleophilic substitution reactions.

- Decarboxylation: Under certain conditions, quinuclidine-3-carboxylic acid can lose carbon dioxide, leading to the formation of quinuclidine derivatives.

- Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a building block for more complex molecules .

Quinuclidine-3-carboxylic acid exhibits significant biological activity, particularly as a precursor in the synthesis of various pharmaceuticals. It has been studied for its potential applications in:

- Antihistamines: It serves as an intermediate in the production of antihistaminic agents like mequitazine .

- Antiarrhythmic drugs: The compound plays a role in the synthesis of antiarrhythmic medications, demonstrating its importance in cardiovascular therapies.

Additionally, derivatives of quinuclidine-3-carboxylic acid have shown activity against certain types of cancer and neurological disorders, indicating its broad therapeutic potential .

Several methods for synthesizing quinuclidine-3-carboxylic acid have been reported:

- From Quinuclidinone: Starting from quinuclidinone, the compound can be synthesized through hydrolysis followed by decarboxylation.

- Wittig Reaction: The Wittig reaction can be employed to introduce substituents at the 3-position of the quinuclidine ring, leading to the formation of quinuclidine-3-carboxylic acid derivatives .

- Cyanohydrin Formation: Quinuclidinone can be converted into cyanohydrins, which upon hydrolysis yield quinuclidine-3-carboxylic acid .

These methods illustrate the synthetic flexibility available for producing this important compound.

Quinuclidine-3-carboxylic acid finds applications across various fields:

- Pharmaceuticals: It is primarily used as an intermediate in the synthesis of antihistamines and antiarrhythmic drugs.

- Chemical Research: The compound serves as a valuable building block for research in medicinal chemistry and drug development.

Its unique structure allows it to participate in diverse

Research on interaction studies involving quinuclidine-3-carboxylic acid has revealed its potential interactions with various biological targets:

- Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, indicating possible therapeutic applications.

- Receptor Binding: Studies have demonstrated that quinuclidine derivatives can bind to neurotransmitter receptors, suggesting their role in modulating neurotransmission and potential use in treating neurological disorders .

These interactions underscore the compound's relevance in pharmacology and biochemistry.

Quinuclidine-3-carboxylic acid shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Quinuclidinone | Ketone derivative | Precursor to various nitrogen-containing compounds |

| Methyl Quinuclidine-3-Carboxylate | Ester derivative | Used as an intermediate in drug synthesis |

| Quinuclidinium Salts | Quaternary ammonium compounds | Exhibits different pharmacological properties |

Uniqueness of Quinuclidine-3-Carboxylic Acid

Quinuclidine-3-carboxylic acid is unique due to its specific bicyclic structure combined with a carboxylic acid group, which enhances its reactivity compared to other similar compounds. Its ability to participate in diverse

The synthetic pathways to quinuclidine-3-carboxylic acid have evolved significantly since the early foundational work in quinuclidine chemistry. Classical approaches predominantly utilize quinuclidine-3-one as the fundamental precursor, leveraging well-established organic transformations to introduce the carboxylic acid functionality at the 3-position of the bicyclic framework [2] [3].

The most widely documented classical route involves a multi-step sequence beginning with quinuclidine-3-one hydrochloride, which serves as a readily accessible starting material [4] [5]. This approach has been extensively optimized and represents the cornerstone of industrial production methods for quinuclidine-3-carboxylic acid derivatives. The synthetic strategy capitalizes on the electrophilic nature of the ketone functionality while maintaining the structural integrity of the bicyclic quinuclidine framework throughout the transformation sequence.

Cyanohydrin Intermediate-Based Approaches

The cyanohydrin intermediate pathway represents one of the most reliable and high-yielding classical synthetic routes to quinuclidine-3-carboxylic acid [4] [6]. This methodology exploits the nucleophilic addition of cyanide to the carbonyl group of quinuclidine-3-one, followed by systematic functional group transformations.

The initial step involves the reaction of quinuclidine-3-one hydrochloride with sodium cyanide in aqueous solution at controlled temperatures between 2-25°C [4]. This temperature range is critical because the resulting cyanohydrin can undergo reversible decomposition back to starting materials at elevated temperatures. The reaction proceeds with exceptional efficiency, typically achieving yields of approximately 97% after reaction times of 1-5 hours [4]. The aqueous medium facilitates the nucleophilic attack while maintaining the stability of the cyanohydrin intermediate.

The cyanohydrin intermediate, 3-cyano-3-hydroxy-quinuclidine, subsequently undergoes conversion through an imidate ester intermediate stage [4]. This transformation involves treatment with anhydrous methanol in the presence of hydrogen chloride gas, leading to the formation of methyl 3-hydroxy-quinuclidine-3-carboxylate [6]. The imidate ester formation represents a crucial mechanistic step that enables the controlled conversion of the nitrile functionality to the desired carboxylate group while preserving the tertiary alcohol functionality.

The synthetic sequence continues with functional group manipulations designed to eliminate the hydroxyl group and establish the saturated quinuclidine framework. The hydroxy ester intermediate undergoes dehydration using thionyl chloride, facilitating the formation of the corresponding unsaturated ester intermediate [4] [6]. This dehydration step requires careful control of reaction conditions to prevent side reactions and maintain high yields, typically ranging from 90-95%.

The penultimate step involves catalytic hydrogenation of the unsaturated methyl ester using Raney nickel as the catalyst under hydrogen atmosphere [4]. This reduction step saturates the double bond created during the dehydration process, yielding methyl quinuclidine-3-carboxylate hydrochloride as a crystalline product. The hydrogenation proceeds with excellent efficiency, often achieving yields exceeding 95%. The product can be purified through recrystallization from acetone, with reported melting points around 168-169°C [4].

The final transformation involves hydrolysis of the methyl ester under either alkaline or acidic conditions to afford quinuclidine-3-carboxylic acid [6]. This hydrolysis step completes the synthetic sequence and provides the target carboxylic acid in good overall yield. The cumulative efficiency of this cyanohydrin-based approach makes it particularly attractive for large-scale synthesis applications.

| Reaction Step | Temperature (°C) | Time (hours) | Yield (%) | Key Reagents |

|---|---|---|---|---|

| Quinuclidin-3-one + NaCN | 2-25 | 1-5 | 97 | NaCN, H2O |

| Cyanohydrin formation | 2-25 | 1-5 | 97 | Aqueous solution |

| Imidate ester formation | Room temperature | 2-4 | 85-90 | MeOH, HCl |

| Esterification to methyl ester | Reflux | 3-8 | 80-85 | Methanol |

| Dehydration with SOCl2 | Reflux | 2-3 | 90-95 | Thionyl chloride |

| Hydrogenation with Raney Ni | Room temperature | 4-6 | 95-99 | H2, Raney nickel |

| Hydrolysis to carboxylic acid | Reflux | 2-4 | 85-90 | NaOH or HCl |

Esterification and Dehydration Strategies

Alternative classical approaches to quinuclidine-3-carboxylic acid synthesis have been developed that circumvent the cyanohydrin intermediate pathway, focusing instead on direct esterification and subsequent dehydration strategies [7] [8]. These methodologies offer complementary synthetic routes that may be advantageous under specific reaction conditions or when particular starting materials are more readily available.

One significant approach involves the use of ethyl chloroacetate or ethyl bromoacetate as alkylating agents in the preparation of quinuclidine precursors [5]. The synthetic sequence typically begins with 4-piperidinecarboxylic acid, which undergoes esterification to form the corresponding ethyl ester. This esterification step is facilitated by treatment with thionyl chloride in anhydrous ethanol, with the addition of catalytic amounts of dimethylformamide to enhance reaction efficiency [7].

The esterified piperidine derivative subsequently undergoes alkylation with ethyl haloacetate in the presence of anhydrous potassium carbonate [7]. This alkylation introduces the two-carbon bridge necessary for quinuclidine ring formation. The reaction typically proceeds under reflux conditions for 3-8 hours, achieving good yields of the 1-ethoxycarbonylmethyl-4-piperidinecarboxylic acid ethyl ester intermediate.

The critical ring-closing step involves intramolecular cyclization to form the quinuclidine framework [7] [8]. This transformation is typically accomplished using strong base conditions, such as sodium ethoxide in toluene solution, at elevated temperatures around 80-90°C. The cyclization proceeds through a Dieckmann-type condensation mechanism, establishing the bicyclic quinuclidine structure while simultaneously introducing the ketone functionality at the 3-position.

Following the formation of quinuclidine-3-one through this route, the synthetic pathway converges with other methodologies for the introduction of the carboxylic acid functionality. The ketone can be subjected to various transformation strategies, including reduction followed by oxidation sequences, or direct functionalization approaches depending on the specific synthetic objectives.

The esterification and dehydration strategy offers several advantages, including the ability to introduce substituents at various positions of the quinuclidine framework and the potential for developing asymmetric variants through the use of chiral auxiliaries or catalysts. However, this approach typically requires more synthetic steps compared to the cyanohydrin methodology and may involve more complex purification procedures.

Research findings have demonstrated that the choice between cyanohydrin-based and esterification-dehydration approaches often depends on the specific requirements of the synthetic application, including the desired scale of production, availability of starting materials, and the need for particular substitution patterns on the quinuclidine framework [9] [3]. Both methodologies have been successfully implemented in industrial settings, with the cyanohydrin approach generally favored for large-scale production due to its higher overall efficiency and fewer synthetic steps.

Catalytic Asymmetric Synthesis for Enantiomeric Control

The development of catalytic asymmetric synthesis methods for quinuclidine-3-carboxylic acid represents a significant advancement in the field, addressing the growing demand for enantiopure compounds in pharmaceutical and catalytic applications [10] [11] [12]. These methodologies leverage sophisticated chiral catalysts to achieve high levels of stereocontrol while maintaining synthetic efficiency.

Recent advances in asymmetric catalysis have revolutionized the synthesis of quinuclidine derivatives, enabling access to both enantiomers of quinuclidine-3-carboxylic acid with exceptional enantiomeric excess [13] [11] [12]. The catalytic approaches offer distinct advantages over traditional resolution methods, including higher atom economy, reduced waste generation, and the ability to access either enantiomer selectively depending on the catalyst configuration.

One of the most significant breakthroughs in this area involves the development of iridium-catalyzed asymmetric allylic dearomatization reactions [13] [12]. The catalytic system, derived from [Ir(cod)Cl]2 and Feringa ligands, tolerates a broad range of substrates and enables the synthesis of quinuclidine derivatives under mild conditions in good to excellent yields. This methodology has demonstrated exceptional versatility, with enantiomeric excess values ranging from 85% to 99% across various substrate classes [12].

The mechanistic pathway for the iridium-catalyzed asymmetric synthesis involves the formation of π-allyl iridium intermediates that undergo intramolecular cyclization to establish the quinuclidine framework [12]. The chiral ligand environment provides facial selectivity during the key bond-forming step, leading to the preferential formation of one enantiomer. The reaction conditions are remarkably mild, typically proceeding at room temperature to 40°C, which minimizes side reactions and enhances the overall selectivity of the process.

Cinchona alkaloid-derived catalysts represent another important class of chiral catalysts for asymmetric quinuclidine synthesis [14] [15]. These naturally occurring alkaloids, including quinine, quinidine, cinchonine, and cinchonidine, have been extensively modified to create effective chiral ligands for various asymmetric transformations. The quinuclidine portion of these molecules makes them particularly well-suited for catalyzing reactions that lead to quinuclidine products.

Research has demonstrated that quincorine (QCI) and quincoridine (QCD) derivatives, obtained through systematic modification of quinine and quinidine respectively, serve as highly effective ligands for asymmetric transfer hydrogenation reactions [14]. The QCI-Amine and QCD-Amine ligands, when complexed with [IrCl(COD)]2, provide exceptionally active catalysts capable of reducing aromatic ketones with excellent conversions and good enantioselectivities reaching up to 95% enantiomeric excess [14].

The pseudo-enantiomeric relationship between QCI and QCD derivatives enables access to both enantiomers of quinuclidine-3-carboxylic acid through appropriate catalyst selection [14]. This flexibility is particularly valuable in pharmaceutical applications where both enantiomers may possess different biological activities or where specific stereochemical configurations are required for optimal therapeutic efficacy.

Titanium-based chiral complexes have also shown promise for asymmetric quinuclidine synthesis, particularly through inverse electron demand Diels-Alder reactions [16]. The chiral titanium catalysts facilitate the cycloaddition between electron-rich dienophiles and electron-poor dienes, leading to tetrahydroquinoline derivatives that can be further transformed into quinuclidine-3-carboxylic acid. While the enantioselectivities achieved with titanium catalysts are generally lower than those obtained with iridium systems, the methodology offers complementary reactivity patterns and substrate scope.

Organocatalytic approaches have emerged as powerful alternatives to metal-based systems for asymmetric quinuclidine synthesis [17]. These methods typically employ chiral organic molecules as catalysts, avoiding the use of transition metals and potentially simplifying purification procedures. One particularly noteworthy example involves the use of secondary amine organocatalysts for formal aza [3 + 3] cycloaddition reactions followed by Strecker-type cyanation [17].

The organocatalytic methodology enables the construction of multiple stereocenters in a single transformation, providing highly functionalized chiral piperidine derivatives that serve as precursors to quinuclidine-3-carboxylic acid [17]. The reaction proceeds with remarkable efficiency, often achieving excellent enantiomeric excess with catalyst loadings as low as 0.5 mol%. This level of catalyst efficiency represents a significant advancement in the field and demonstrates the potential for large-scale implementation of organocatalytic methods.

| Catalyst System | Substrate | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Iridium/Feringa ligand | Tetrahydro-β-carboline | 85-99 | 70-90 | Mild, rt-40°C |

| Cinchona alkaloid derivatives | Quinuclidine precursors | 90-95 | 75-85 | Various |

| QCI-Amine/[IrCl(COD)]2 | Aromatic ketones | 85-95 | 80-96 | 10 h, base present |

| Titanium chiral complex | Electron-rich dienophiles | 70-85 | 60-80 | 4 Å sieves, Lewis acid |

| Ruthenium acridine-PNP | Enol ethers | 80-90 | 65-85 | Water oxidant |

The development of efficient methods for catalyst recovery and recycling has become an important consideration in asymmetric quinuclidine synthesis [18]. Researchers have explored the immobilization of chiral catalysts on solid supports, enabling their recovery through simple filtration or magnetic separation. For example, quinuclidine-based catalysts have been successfully immobilized on iron-nickel nanoparticles, providing magnetically recoverable systems that maintain high catalytic activity over multiple reaction cycles [18].

The choice of optimal reaction conditions plays a crucial role in achieving high enantioselectivity in catalytic asymmetric synthesis [10] [11]. Factors such as temperature, solvent, catalyst loading, and reaction time must be carefully optimized for each specific transformation. Lower temperatures generally favor higher enantioselectivity but may require longer reaction times to achieve complete conversion. The use of coordinating solvents can influence the catalyst structure and may either enhance or diminish the stereoselectivity depending on the specific catalytic system employed.

Recent research has focused on developing cascade reactions that combine asymmetric catalysis with subsequent transformations to directly access quinuclidine-3-carboxylic acid derivatives in a single synthetic operation [19] [17]. These cascade methodologies reduce the number of synthetic steps required and minimize the handling of intermediate compounds, leading to improved overall efficiency and reduced waste generation.

Green Chemistry Innovations in Process Optimization

The implementation of green chemistry principles in quinuclidine-3-carboxylic acid synthesis has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining high synthetic efficiency [20] [21] [22]. These innovations encompass various approaches including solvent elimination, energy reduction, waste minimization, and the development of more sustainable catalytic processes.

Solvent-free reaction conditions represent one of the most significant green chemistry innovations in quinuclidine synthesis [21] [23]. Traditional synthetic routes often require large volumes of organic solvents, which contribute to environmental pollution and increase production costs. Research has demonstrated that many key transformations in quinuclidine-3-carboxylic acid synthesis can be accomplished under solvent-free conditions without compromising reaction efficiency [23].

A notable example involves the large-scale synthesis of racemic 3-quinuclidinol under completely solvent-free conditions [21] [23]. This three-stage green process eliminates the need for toluene, benzene, isopropyl alcohol, ethanol, acetone, and methanol traditionally used in quinuclidinol synthesis. The elimination of these solvents not only reduces environmental impact but also significantly decreases production costs and simplifies purification procedures [23].

The solvent-free methodology typically involves the use of solid-state reactions or melt conditions where reactants are mixed and heated to the required temperature without additional solvent [21]. These conditions often lead to enhanced reaction rates due to the high effective concentrations of reactants and can provide improved selectivity through reduced side reactions. The absence of solvents also eliminates the need for solvent recovery and purification steps, further reducing the environmental footprint of the process [23].

Microwave-assisted synthesis has emerged as a powerful tool for green quinuclidine production, offering substantial reductions in reaction time and energy consumption [24] [25] [26]. Microwave irradiation provides rapid and uniform heating, enabling reactions to proceed efficiently at elevated temperatures while maintaining precise temperature control [26]. This technology has been successfully applied to various quinuclidine synthetic transformations, typically achieving 90-95% reduction in reaction time compared to conventional heating methods [24].

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases [25]. This direct heating mechanism eliminates the heat transfer limitations associated with conventional heating methods and enables reactions to proceed under more controlled conditions [26]. The reduced reaction times not only improve energy efficiency but also minimize the formation of side products and degradation compounds.

Research has demonstrated the successful application of microwave-assisted synthesis to quinoline and related heterocyclic derivatives [27] [25]. These methodologies typically achieve excellent yields under mild conditions with significantly reduced reaction times [24]. The microwave-assisted approach has proven particularly effective for cyclization reactions and functional group transformations that are key steps in quinuclidine-3-carboxylic acid synthesis.

Continuous flow reactor technology represents another significant advancement in green quinuclidine synthesis, offering improved heat and mass transfer characteristics, enhanced safety, and excellent scalability [28] [29]. Continuous flow systems enable precise control of reaction parameters and provide more efficient mixing compared to traditional batch processes [28]. These advantages translate into improved reaction efficiency, reduced waste generation, and enhanced process safety.

The implementation of continuous flow technology for quinuclidine synthesis has been demonstrated through the preparation of (3R)-quinuclidinol using continuous flow reactors [28] [29]. This approach achieves full conversion under mild conditions (35°C, 2 bar H2) and demonstrates superior turnover frequency and total turnover number compared to conventional batch processes [28]. The continuous flow methodology also enables real-time monitoring and control of reaction progress, facilitating process optimization and quality assurance.

Biocatalytic approaches have gained prominence as environmentally sustainable alternatives to traditional chemical synthesis methods [28] [29]. Enzymatic transformations typically proceed under mild conditions, exhibit high selectivity, and generate minimal waste products [28]. The development of biocatalytic hydrogenation systems for quinuclidine synthesis represents a significant advancement in this area, offering a decarbonized route that can serve as a direct replacement for metal-catalyzed processes [28].

Research has demonstrated that biocatalytic hydrogenation achieves far higher turnover frequency and total turnover number (65 min⁻¹ and 20,000, respectively) compared to traditional metal catalysts (0.16 min⁻¹, 37) [28]. The biocatalytic system also operates under milder conditions and generates fewer toxic byproducts, making it particularly attractive for pharmaceutical applications where product purity is critical [29].

The use of water as a reaction medium represents an important green chemistry innovation that eliminates the need for organic solvents while providing a benign reaction environment [30] [31]. Water-based systems are particularly attractive for large-scale synthesis due to their safety, low cost, and minimal environmental impact [30]. Recent advances in water-compatible catalysts have enabled efficient quinuclidine synthesis in aqueous media without compromising reaction efficiency.

Process intensification through the integration of multiple synthetic steps represents another important green chemistry innovation [22]. These cascade processes reduce the number of isolation and purification steps required, leading to reduced solvent consumption, decreased waste generation, and improved overall efficiency [22]. The development of one-pot multicomponent reactions for quinuclidine synthesis exemplifies this approach, enabling the direct conversion of simple starting materials to complex quinuclidine derivatives in a single synthetic operation.

| Method | Advantages | Temperature (°C) | Time Reduction | Yield (%) |

|---|---|---|---|---|

| Solvent-free conditions | No organic solvents, reduced waste | 80-120 | Conventional | 75-85 |

| Microwave-assisted synthesis | Reduced reaction time, energy efficient | 100-150 | 90-95% | 80-95 |

| Continuous flow reactor | Better heat/mass transfer, scalable | 35-60 | 50-70% | 85-95 |

| Biocatalytic hydrogenation | Mild conditions, high selectivity | 35 | 70-80% | 90-99 |

| Water as solvent | Environmentally benign, safe | Room temperature-80 | Variable | 70-90 |

The development of recyclable and recoverable catalysts has become an important focus area for sustainable quinuclidine synthesis [18]. Magnetic nanoparticle-supported catalysts enable easy recovery through magnetic separation, eliminating the need for filtration or centrifugation steps [18]. These recoverable catalysts can be reused multiple times without significant loss of activity, reducing catalyst consumption and waste generation.

Energy efficiency improvements through the optimization of reaction conditions and the development of lower-temperature processes have contributed significantly to the green chemistry profile of quinuclidine synthesis [21] [22]. These improvements often involve the use of more active catalysts that enable reactions to proceed under milder conditions, or the development of alternative reaction pathways that require less energy input.

Acid-Base Behavior and pKa Determination

Quinuclidine-3-carboxylic acid exhibits distinctive acid-base behavior due to its unique bicyclic structure containing both a tertiary amine nitrogen and a carboxylic acid functional group . The compound exists as a zwitterionic species under physiological conditions, with the carboxylic acid group providing acidic character while the quinuclidine nitrogen contributes basic properties [2].

The parent quinuclidine molecule demonstrates strong basicity with a pKa value of 11.3 for its conjugate acid [2]. However, the introduction of the carboxylic acid substituent at the 3-position significantly modifies these properties. Related quinuclidine derivatives show varying basicity: 3-hydroxyquinuclidine exhibits a pKa of 9.9, 3-acetoxyquinuclidine shows 9.3, 3-chloroquinuclidine displays 8.9, and 3-quinuclidone demonstrates 7.2 [3] [2].

The rigid bicyclic framework of quinuclidine-3-carboxylic acid prevents pyramidal inversion at the nitrogen center, resulting in enhanced nucleophilicity compared to flexible tertiary amines [4]. This structural constraint contributes to the compound's unique reactivity profile and influences its acid-base equilibria in solution [5].

In polar protic solvents like water, the compound undergoes complete ionization of the carboxylic acid group at physiological pH, while the quinuclidine nitrogen remains largely protonated due to its high basicity [6]. The presence of both acidic and basic centers allows the molecule to act as an internal buffer system, stabilizing specific pH ranges in solution [7].

Dimethyl sulfoxide studies reveal significantly altered pKa values compared to aqueous systems due to differential solvation effects [6]. The polar aprotic nature of dimethyl sulfoxide preferentially stabilizes cations through strong donor interactions while providing limited stabilization for carboxylate anions [6]. This results in enhanced apparent acidity of the carboxylic acid group and modified basicity of the quinuclidine nitrogen [6].

Solubility Profiles in Polar and Aprotic Solvents

The solubility characteristics of quinuclidine-3-carboxylic acid reflect the amphiphilic nature of its molecular structure, combining hydrophilic carboxylic acid functionality with the hydrophobic quinuclidine framework [8]. In polar protic solvents, particularly water, the compound exhibits good solubility due to extensive hydrogen bonding capabilities of both the carboxyl group and the protonated nitrogen center [9].

Water solubility is enhanced by the formation of hydrogen bonds between the carboxylic acid group and water molecules, along with ion-dipole interactions when the compound exists in its zwitterionic form [8]. The quinuclidine nitrogen, with its high basicity, readily accepts protons in aqueous solution, increasing overall polarity and water compatibility [2].

In polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, quinuclidine-3-carboxylic acid demonstrates enhanced solubility compared to many carboxylic acids [6]. These solvents effectively solvate the compound through their high donor numbers, particularly stabilizing the protonated quinuclidine nitrogen through electron pair donation [6]. The dielectric constants of these solvents (dimethyl sulfoxide: 46.45, acetonitrile: 35.94) provide sufficient polarity to dissolve the ionic forms of the compound [6].

Alcohol solvents, including methanol and ethanol, offer moderate solubility for quinuclidine-3-carboxylic acid due to their dual hydrogen bond donor and acceptor capabilities [8]. The hydroxyl groups can interact with both the carboxylic acid and amine functionalities, though solubility is generally lower than in water or dimethyl sulfoxide [8].

Non-polar solvents such as benzene, toluene, and hexane show limited compatibility with quinuclidine-3-carboxylic acid due to the highly polar nature of both functional groups [6]. The low dielectric constants of these solvents (benzene: 2.27) cannot adequately stabilize the ionic forms of the compound, resulting in poor solubility [6].

The hydrochloride salt form of quinuclidine-3-carboxylic acid exhibits significantly different solubility patterns [10]. This salt demonstrates enhanced water solubility due to the complete ionization of the amine nitrogen, creating a fully charged species that interacts strongly with polar solvents [10]. The chloride counterion further stabilizes the solution through ion-dipole interactions [10].

Thermal Stability and Degradation Kinetics

Quinuclidine-3-carboxylic acid demonstrates exceptional thermal stability compared to many organic compounds, attributed to its rigid bicyclic structure and strong carbon-nitrogen bonds [11]. The compound maintains structural integrity under standard laboratory conditions and shows resistance to thermal degradation below 250°C [12] [13].

Thermogravimetric analysis reveals that quinuclidine-3-carboxylic acid begins showing measurable weight loss around 250-280°C . The initial decomposition occurs through decarboxylation, a common pathway for carboxylic acids under thermal stress [14] [15]. This process involves the elimination of carbon dioxide, leaving behind quinuclidine-3-yl radical intermediates that can undergo further transformations [14].

At temperatures exceeding 300°C, more extensive degradation occurs through retro-Diels-Alder fragmentation of the bicyclic system . This thermal decomposition pathway generates 4-ethylpyridine as a major product, indicating cleavage of the bridging ethylene units that maintain the quinuclidine structure . The activation energy for this process is significantly higher than simple decarboxylation, reflecting the stability of the bicyclic framework [11].

Differential scanning calorimetry studies of quinuclidine derivatives indicate endothermic transitions associated with structural rearrangements before complete decomposition [16]. The crystalline hydrochloride salt exhibits a melting point of 271-273°C, providing a clear thermal transition before degradation begins [17].

Under oxidative conditions, quinuclidine-3-carboxylic acid undergoes ring-opening reactions that proceed through different mechanisms than thermal degradation . Potassium permanganate oxidation in acidic media induces carbon-nitrogen bond scission, producing 1-methyl-4-vinylpiperidine derivatives . This contrasts with the thermal pathway, which preserves the nitrogen-carbon connections longer .

Controlled oxidative decarboxylation at 60-80°C yields quinuclidine-3-carboxaldehyde intermediates without complete structural breakdown . This selective transformation requires precise temperature control to prevent over-oxidation and demonstrates the compound's stability under mild oxidative conditions .

The degradation kinetics follow autocatalytic behavior under certain conditions, particularly in the presence of metal ions or strong acids [14]. Zinc carboxylate complexes of related compounds show multi-step thermal decomposition with distinct temperature ranges for each phase [14]. These studies provide insight into the mechanisms by which quinuclidine-3-carboxylic acid might degrade under various industrial or storage conditions [14].

Stability testing under accelerated conditions (40°C, 75% relative humidity) over extended periods shows minimal degradation when the compound is stored in sealed containers away from light and moisture . High-performance liquid chromatography analysis of aged samples reveals less than 5% decomposition after three months under these conditions .